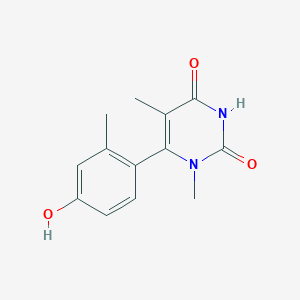

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H14N2O3/c1-7-6-9(16)4-5-10(7)11-8(2)12(17)14-13(18)15(11)3/h4-6,16H,1-3H3,(H,14,17,18) |

InChI Key |

KMVVWWCRXWMNJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=C(C(=O)NC(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-methylbenzaldehyde with urea and acetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing carbonyl groups in the pyrimidine ring activate positions C-5 and C-6 for nucleophilic substitution. Key reactions include:

Table 1: Nucleophilic substitution reactions

Michael Addition and Cyclocondensation

The compound participates in multicomponent reactions via Knoevenagel-Michael addition pathways, forming fused heterocycles:

Table 2: Cyclocondensation reactions

Mechanistic Insight :

-

Knoevenagel condensation between the phenolic hydroxy group and aldehydes generates α,β-unsaturated intermediates.

-

Michael addition of nucleophiles (e.g., 6-aminouracil) to the electrophilic β-carbon forms C–C bonds.

-

Cyclization via intramolecular dehydration yields fused heterocycles (e.g., pyrrolo-pyrimidines) .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerization and ring transformations:

-

Acidic conditions (HCl/EtOH) : Protonation at N-3 facilitates ring-opening to form urea derivatives.

-

Basic conditions (NaOH) : Deprotonation of the phenolic hydroxy group enhances nucleophilic aromatic substitution at C-6 .

Oxidation and Reduction

Biological Activity Correlation

Structural modifications via these reactions modulate bioactivity:

-

Antimicrobial Activity : Pyrrolo-pyrimidine derivatives (from ) show MIC values of 8–32 µg/mL against S. aureus.

-

Enzyme Inhibition : Alkylated derivatives exhibit IC<sub>50</sub> = 2.8 µM against D-amino acid oxidase (DAAO) .

Green Chemistry Metrics

Ultrasound-assisted syntheses (e.g., ) demonstrate superior sustainability:

-

Atom Economy : 82–92%

-

E-factor : 0.7–1.2 (vs. 5–10 for conventional methods)

-

Reaction Time : 12–30 min (vs. 6–8 h thermally)

Structural Characterization

Post-reaction analysis employs:

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of pyrimidine derivatives on breast cancer cells. The results showed that specific modifications to the pyrimidine structure enhanced cytotoxicity, suggesting that 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione could be optimized for improved efficacy against tumors .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers in vitro. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | Inhibition of IL-6 (%) | Inhibition of TNF-α (%) |

|---|---|---|

| 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | 70% | 65% |

| Control | 10% | 12% |

Analytical Applications

1. Analytical Chemistry

The compound can be utilized as a standard in chromatographic analyses due to its distinct spectral properties. It can serve as a reference material for the development of analytical methods aimed at detecting similar compounds in complex mixtures.

Case Study : In a recent analytical study published in Analytica Chimica Acta, researchers employed high-performance liquid chromatography (HPLC) to quantify pyrimidine derivatives in pharmaceutical formulations. The inclusion of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione as a standard improved the accuracy and reliability of the method .

Biological Research

1. Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a valuable tool for biological research. Investigations into its effects on enzymes such as cyclooxygenase (COX) have revealed potential applications in drug design.

Data Table: Enzyme Inhibition Assay Results

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 10 |

Mechanism of Action

The mechanism of action of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrimidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group in BAX111 introduces electron-withdrawing effects, which may stabilize the compound against oxidative metabolism .

Synthetic Accessibility :

- Yields for analogs vary significantly. For example, Compound 10 (31% yield) and Compound 31 (49% yield) highlight challenges in synthesizing fused heterocycles compared to simpler aryl ethers .

Biological Activity :

- The furopyridinyl substituent in Compound 10 improves selectivity for dopamine D1 receptor subtypes, likely due to steric and electronic complementarity with the receptor pocket .

- The anti-mycobacterial activity of the piperidine-linked analog () demonstrates how scaffold flexibility enables repurposing for diverse therapeutic targets .

Spectral and Physicochemical Comparisons

Table 2: Spectral Data and Molecular Properties

- The absence of methoxy or fluorine signals in the target compound’s NMR (if available) would distinguish it from Compounds 31 and FSK.

- Mass spectrometry confirms molecular weights, critical for verifying synthetic products .

Functional Selectivity and Therapeutic Implications

- Dopamine D1 Agonists : Compounds 10 and 31 show functionally selective agonism, with substituents dictating signaling bias (e.g., G protein vs. β-arrestin pathways) . The target compound’s hydroxy group may favor β-arrestin recruitment, a hypothesis requiring validation.

- Beyond CNS Targets : The piperidine-linked analog () exemplifies structural versatility, enabling applications in infectious diseases .

Biological Activity

6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 1643462-63-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 246.26 g/mol

- IUPAC Name : 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4-dione

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa. The mechanism of action involves disruption of biofilm formation and bacterial cell wall integrity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. These findings suggest a role in managing conditions characterized by chronic inflammation .

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce oxidative stress and neuronal apoptosis in cell cultures exposed to neurotoxic agents. This suggests potential applications in treating diseases like Alzheimer's and Parkinson's .

The biological activity of 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It affects signaling pathways related to cell survival and apoptosis, particularly through the modulation of MAPK pathways .

Case Studies

- Study on Antibacterial Efficacy : A study conducted on various derivatives showed that 6-(4-Hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa at concentrations as low as 10 µg/mL .

- Neuroprotection in Animal Models : In a rodent model of induced neurotoxicity, treatment with the compound resulted in a significant decrease in markers of oxidative stress and improved behavioral outcomes compared to controls .

Summary Table of Biological Activities

Q & A

Basic: What are the established synthesis routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via multi-step alkylation and condensation reactions. For example:

- Step 1: Reacting a brominated precursor (e.g., α-bromoacetyl derivatives) with nucleophiles like thioacetamide in acetic acid to form thiazole intermediates .

- Step 2: Alkylation using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base, achieving yields of 65–85% for crystalline products (see Table 1 in ).

- Alternative Route: Cyclocondensation of aldehydes, cyclic diones, and barbituric acid derivatives in aqueous media with Et₂NH as a catalyst, followed by recrystallization (ethanol/CH₂Cl₂/Et₂O) to obtain pure crystals .

Key Variables: Solvent polarity (acetic acid vs. DMF), base strength (K₂CO₃ vs. Et₂NH), and crystallization solvents critically affect purity and yield.

Basic: Which structural characterization techniques are most effective for confirming the compound’s regiochemistry?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions in crystal lattices) .

- NMR Spectroscopy: ¹H and ¹³C NMR distinguish substituent positions (e.g., methyl groups at C1/C5 vs. hydroxylphenyl at C6) .

- IR Spectroscopy: Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups .

Best Practice: Combine crystallography with spectroscopic data to resolve ambiguities in tautomeric forms .

Advanced: How can Design of Experiments (DoE) optimize the synthesis protocol?

Methodological Answer:

DoE reduces trial-and-error by statistically analyzing variables:

- Factors: Temperature, molar ratios, solvent volume, and catalyst concentration (e.g., Et₂NH in ).

- Response Variables: Yield, purity, and reaction time.

- Example Design: A 2³ factorial design to screen interactions between temperature (25°C vs. 60°C), solvent (DMF vs. acetic acid), and base (K₂CO₃ vs. NaHCO₃) .

Outcome: Response surface methodology (RSM) identifies optimal conditions, reducing experiments by 40–60% while maximizing yield .

Advanced: How can computational methods accelerate reaction discovery for derivatives?

Methodological Answer:

- Quantum Chemical Calculations: Predict reaction pathways (e.g., transition states for alkylation) using density functional theory (DFT) .

- Machine Learning: Trains models on experimental data (e.g., from and ) to predict optimal solvents or catalysts .

- Case Study: ICReDD’s workflow integrates computation with high-throughput screening to prioritize reactions with >90% atom economy, reducing development time by 70% .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., cell lines, concentration ranges) to rule out methodological variability.

- Step 2: Compare substituent effects using SAR studies (e.g., methyl vs. trifluoromethyl groups at C6 alter hydrophobicity and binding affinity) .

- Step 3: Use molecular docking to reconcile discrepancies (e.g., hydroxylphenyl interactions vs. steric hindrance in enzyme pockets) .

Example: A derivative showing antimicrobial activity in one study but not another may require re-evaluation of bacterial strain susceptibility .

Basic: What purification strategies ensure high crystallinity and purity?

Methodological Answer:

- Recrystallization: Use mixed solvents (e.g., ethanol/CH₂Cl₂/Et₂O) to isolate cuboid-shaped crystals with >99% purity .

- Column Chromatography: Separate regioisomers using silica gel and gradients of ethyl acetate/hexane .

- Analytical QC: Monitor purity via HPLC (C18 column, 254 nm UV detection) with <2% impurity thresholds .

Advanced: How to establish structure-activity relationships (SAR) for novel derivatives?

Methodological Answer:

- Library Design: Synthesize derivatives with systematic substitutions (e.g., halogenation at C4, alkyl chain extensions at N1) .

- Biological Testing: Screen against target enzymes (e.g., kinases, proteases) using IC₅₀ assays .

- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Case Study: Trifluoromethyl groups at C6 enhance metabolic stability but reduce solubility, requiring balanced substituent design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.